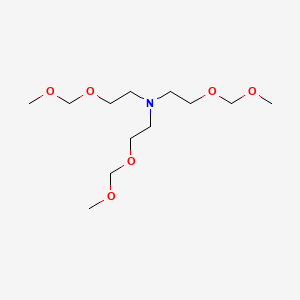

tris(2-(methoxymethoxy)ethyl)amine

Descripción general

Descripción

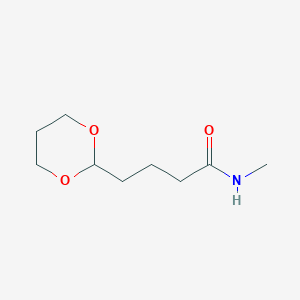

Tris(2-(methoxymethoxy)ethyl)amine, also known as tris(2-(2-methoxyethoxy)ethyl)amine, is a chemical compound with the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol . This compound is a complexant phase-transfer catalyst that combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols .

Métodos De Preparación

Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:

Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.

Catalyst: Raney nickel.

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Análisis De Reacciones Químicas

Tris(2-(methoxymethoxy)ethyl)amine undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Tris(2-(methoxymethoxy)ethyl)amine has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .

Comparación Con Compuestos Similares

Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:

Tris(2-methoxyethyl)amine: Similar in structure but lacks the additional ethoxy groups, resulting in different complexing properties.

Tris(3,6-dioxaheptyl)amine:

Propiedades

Número CAS |

211919-60-7 |

|---|---|

Fórmula molecular |

C12H27NO6 |

Peso molecular |

281.35 g/mol |

Nombre IUPAC |

2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |

InChI |

InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |

Clave InChI |

NRTKFSQKHCMEMO-UHFFFAOYSA-N |

SMILES canónico |

COCOCCN(CCOCOC)CCOCOC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan](/img/structure/B8507297.png)

![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)

![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)